(3S,4R)-4-(2,3-dimethoxyphenyl)-1-(1-methylpyrrole-2-carbonyl)pyrrolidine-3-carboxylic acid
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Overview
Description
(3S,4R)-4-(2,3-dimethoxyphenyl)-1-(1-methylpyrrole-2-carbonyl)pyrrolidine-3-carboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrrolidine ring, a dimethoxyphenyl group, and a methylpyrrole carbonyl group, making it a unique structure with diverse chemical properties.
Scientific Research Applications
(3S,4R)-4-(2,3-dimethoxyphenyl)-1-(1-methylpyrrole-2-carbonyl)pyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include bases like triethylamine and solvents such as tetrahydrofuran .
Industrial Production Methods
Industrial production methods for this compound may involve continuous-flow synthesis techniques to optimize yield and efficiency. For example, catalytic oxidation in a packed-bed reactor can be employed to achieve high yields under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-4-(2,3-dimethoxyphenyl)-1-(1-methylpyrrole-2-carbonyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the dimethoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Mechanism of Action
The mechanism of action of (3S,4R)-4-(2,3-dimethoxyphenyl)-1-(1-methylpyrrole-2-carbonyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
(3R,4S)-1-(3,4-dimethoxyphenyl)-3-(3-methylphenyl)piperidin-4-amine: Shares the dimethoxyphenyl group but differs in the core structure and functional groups.
3,4-Dimethoxyphenylacetic acid: Contains the dimethoxyphenyl group but lacks the pyrrolidine and methylpyrrole carbonyl groups.
Uniqueness
(3S,4R)-4-(2,3-dimethoxyphenyl)-1-(1-methylpyrrole-2-carbonyl)pyrrolidine-3-carboxylic acid is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(3S,4R)-4-(2,3-dimethoxyphenyl)-1-(1-methylpyrrole-2-carbonyl)pyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5/c1-20-9-5-7-15(20)18(22)21-10-13(14(11-21)19(23)24)12-6-4-8-16(25-2)17(12)26-3/h4-9,13-14H,10-11H2,1-3H3,(H,23,24)/t13-,14+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGXMXGQEOYCEHR-UONOGXRCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)N2CC(C(C2)C(=O)O)C3=C(C(=CC=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC=C1C(=O)N2C[C@H]([C@@H](C2)C(=O)O)C3=C(C(=CC=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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